N-(thiophen-2-ylmethyl)methionine

Description

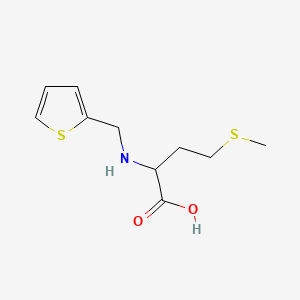

N-(Thiophen-2-ylmethyl)methionine is a sulfur-containing organic compound derived from methionine, an essential amino acid, modified by the substitution of a thiophen-2-ylmethyl group. This structural hybridization combines the biochemical versatility of methionine with the aromatic and electronic properties of the thiophene ring.

Methionine’s sulfur atom and thiophene’s aromaticity may synergize to influence solubility, metabolic stability, and receptor binding.

Properties

Molecular Formula |

C10H15NO2S2 |

|---|---|

Molecular Weight |

245.355 |

IUPAC Name |

4-methylsulfanyl-2-(thiophen-2-ylmethylamino)butanoic acid |

InChI |

InChI=1S/C10H15NO2S2/c1-14-6-4-9(10(12)13)11-7-8-3-2-5-15-8/h2-3,5,9,11H,4,6-7H2,1H3,(H,12,13) |

InChI Key |

WRFOEJLGMPNNMX-UHFFFAOYSA-N |

SMILES |

CSCCC(C(=O)O)NCC1=CC=CS1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FL-no: 16.133)

- Structure: Contains a thiophen-2-ylmethyl group linked to an acetamide backbone with additional 4-methylphenoxy and pyrazol-3-yl substituents.

- Function : Provides a cooling sensation, attributed to its interaction with TRPM8 ion channels .

- Metabolism : Hydrolysis of the acetamide group may generate metabolites with altered bioactivity, a pathway shared with other thiophene derivatives .

N-(Thiophen-2-ylmethyl)acetamide

- Structure : Simplifies the above compound by replacing the methionine moiety with an acetyl group.

3-(Alkylthio)-5-(Thiophen-2-ylmethyl)-1,2,4-triazol-4-amines

- Structure : 1,2,4-triazole derivatives with thiophen-2-ylmethyl and alkylthio substituents (e.g., compounds 6c–6g in ).

Key Data :

Compound ID Substituents Melting Point (°C) Yield (%) 6c 4-methoxybenzylidene 180–182 89.1 6d 3,4-difluorobenzylidene 168–170 90.4 6e 2-chloro-6-fluorobenzylidene 149–151 86.7 6f isopropylthio, phenylethylidene 126–128 91.3 6g isopropylthio, salicylaldehyde 154–156 88.9 - Comparison : The thiophen-2-ylmethyl group enhances thermal stability (higher melting points in 6c–6e) and influences π-π stacking in crystalline states, similar to methionine’s role in protein folding .

a3-(Methylamino)-1-(Thiophen-2-yl)propan-1-ol

- Structure: Thiophene-linked amino alcohol, a structural impurity in pharmaceuticals ().

- Relevance : Demonstrates the metabolic liability of thiophene rings, which may undergo oxidative cleavage or conjugation, a concern shared with N-(thiophen-2-ylmethyl)methionine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.